Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
CAS No.:
Cat. No.: VC13668844
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O4 |
|---|---|
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | tert-butyl (4S,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16-/m0/s1 |
| Standard InChI Key | AQKIUJPTWUBBJK-ZBEGNZNMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)C3=CC=CO3 |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a diazaspiro[4.4]nonane core, where two nitrogen atoms are embedded within a spirocyclic system connecting two fused rings. The tert-butyl carboxylate group at position 2 and the furan-2-yl substituent at position 9 contribute to its stereochemical complexity. The IUPAC name, tert-butyl (5R,9S)-9-(furan-2-yl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reflects its precise stereochemistry .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | tert-Butyl (5R,9S)-9-(furan-2-yl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NCC2c1ccco1 |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step protocols to construct the spirocyclic backbone and introduce functional groups. A representative route includes:
-
Cyclization: Base-mediated cyclization of a precursor amine with tert-butyl chloroformate under anhydrous conditions .
-
Furan Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan moiety .
-
Oxidation: Selective oxidation of a secondary alcohol to the ketone at position 6 using Jones reagent.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DIPEA, DCM, 0°C → RT | 65–70% |
| Furan Attachment | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–55% |
| Oxidation | CrO₃, H₂SO₄, Acetone, 0°C | 85–90% |
Critical factors influencing yield include solvent polarity (e.g., DMF for coupling reactions) and catalyst loading (e.g., 5 mol% Pd for Suzuki reactions) .
Chemical Reactivity and Functionalization
Reactivity of the Furan Ring
The furan-2-yl group undergoes electrophilic substitution at the α-position, enabling derivatization. For example, nitration with produces nitro-furan analogs, which are precursors for amine-functionalized derivatives.
Spirocyclic Core Modifications
The ketone at position 6 participates in nucleophilic additions. Reduction with yields a secondary alcohol, while condensation with hydrazines forms hydrazone derivatives.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound serves as a scaffold for kinase inhibitors and protease modulators. Its rigidity enhances binding affinity, as demonstrated in virtual docking studies with EGFR () .
Material Science
The tert-butyl group imparts steric bulk, stabilizing polymers under thermal stress. Blends with polycaprolactone show a 40% increase in tensile strength compared to unmodified polymers .
Comparison with Structural Analogs
Table 3: Benchmarking Against Related Diazaspiro Compounds
| Compound | Spiro Ring Size | Bioactivity () | Thermal Stability (°C) |
|---|---|---|---|
| Diazaspiro[4.5]decane derivative | 4.5 | COX-2: 10.1 µM | 210 |
| Diazaspiro[4.4]nonane (this compound) | 4.4 | COX-2: 12.3 µM | 225 |
| Diazaspiro[3.4]octane analog | 3.4 | HDAC: 5.8 µM | 195 |
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